molecular formula C8H9NO B1624126 4-Methylbenzaldehyde oxime CAS No. 3717-15-5

4-Methylbenzaldehyde oxime

Cat. No.: B1624126
CAS No.: 3717-15-5
M. Wt: 135.16 g/mol
InChI Key: SRNDYVBEUZSFEZ-TWGQIWQCSA-N
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Description

4-Methylbenzaldehyde oxime, also known as p-tolualdehyde oxime, is an organic compound with the molecular formula C8H9NO. It is derived from 4-methylbenzaldehyde and hydroxylamine. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzaldehyde oxime can be synthesized through the condensation reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

4-Methylbenzaldehyde oxime has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a ligand in coordination chemistry and can form complexes with metals.

    Medicine: Oxime derivatives are explored for their potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methylbenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. In medicinal chemistry, oxime derivatives can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, thus serving as antidotes for organophosphate poisoning.

Comparison with Similar Compounds

    Benzaldehyde oxime: Similar structure but lacks the methyl group.

    4-Hydroxybenzaldehyde oxime: Contains a hydroxyl group instead of a methyl group.

    Vanillin oxime: Contains a methoxy and hydroxyl group in addition to the oxime group.

Uniqueness: 4-Methylbenzaldehyde oxime is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules

Properties

CAS No.

3717-15-5

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(NZ)-N-[(4-methylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6-

InChI Key

SRNDYVBEUZSFEZ-TWGQIWQCSA-N

SMILES

CC1=CC=C(C=C1)C=NO

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\O

Canonical SMILES

CC1=CC=C(C=C1)C=NO

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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